molecular formula C6H15Si B089860 n-Butyldimethylsilane CAS No. 1001-52-1

n-Butyldimethylsilane

Cat. No.: B089860
CAS No.: 1001-52-1
M. Wt: 115.27 g/mol
InChI Key: HHSARRMUXPDGJD-UHFFFAOYSA-N
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Description

n-Butyldimethylsilane is an organosilicon compound with the molecular formula C6H16Si. It is a colorless liquid with a relatively low boiling point and flash point. This compound is known for its good stability and ability to react with various organic substances. It is commonly used as an anhydrous agent and organic solvent .

Safety and Hazards

N-Butyldimethylsilane is a highly flammable liquid . In case of skin contact, it is recommended to take off contaminated clothing immediately and wash off with soap and plenty of water . In case of inhalation, move the victim into fresh air .

Mechanism of Action

Target of Action

n-Butyldimethylsilane, with the chemical formula C6H16Si , is an organohydridosilane . It is primarily used as a chemical intermediate in various industrial processes

Action Environment

Safety data sheets suggest that it is ahighly flammable liquid and vapor , indicating that its stability and reactivity may be influenced by factors such as temperature and the presence of ignition sources.

Chemical Reactions Analysis

n-Butyldimethylsilane undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: this compound can participate in substitution reactions, where the silicon atom is replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols or siloxanes, while substitution reactions can produce a variety of organosilicon compounds .

Scientific Research Applications

n-Butyldimethylsilane has a wide range of applications in scientific research, including:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.

    Biology: This compound is utilized in the modification of biomolecules and in the development of new materials for biological applications.

    Medicine: this compound is investigated for its potential use in drug delivery systems and as a component in medical devices.

    Industry: It is employed in the production of silicone-based materials, coatings, and adhesives .

Comparison with Similar Compounds

n-Butyldimethylsilane can be compared with other similar organosilicon compounds, such as:

This compound is unique due to its specific combination of butyl and dimethyl groups, which confer distinct properties and reactivity patterns, making it valuable in various scientific and industrial applications .

Properties

InChI

InChI=1S/C6H15Si/c1-4-5-6-7(2)3/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHSARRMUXPDGJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Si](C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373812
Record name butyl(dimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001-52-1
Record name butyl(dimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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